molecular formula C16H14ClNO3 B12116512 Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester CAS No. 91855-59-3

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester

Cat. No.: B12116512
CAS No.: 91855-59-3
M. Wt: 303.74 g/mol
InChI Key: DMIOQLYFEORVAJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and a phenylamino group attached to the benzoic acid core, with a methyl ester functional group.

Properties

CAS No.

91855-59-3

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 2-(N-(2-chloroacetyl)anilino)benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)13-9-5-6-10-14(13)18(15(19)11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DMIOQLYFEORVAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion:

Methyl anthranilate+ClCH2COClBaseBenzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester+HCl\text{Methyl anthranilate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

The mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the amide bond.

Optimization and Yield

Key parameters influencing yield include:

  • Solvent selection : Polar aprotic solvents like DCM enhance reactivity compared to non-polar alternatives.

  • Stoichiometry : A 1:1 molar ratio of methyl anthranilate to chloroacetyl chloride minimizes side products like diacylated species.

  • Temperature : Reactions conducted at 0–5°C exhibit higher selectivity, with yields exceeding 80% after 4–6 hours. Post-reaction purification via silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Carbodiimide-Mediated Coupling for N-Acylation

An alternative approach adapts carbodiimide coupling, commonly used in peptide synthesis, to acylate methyl anthranilate. This method, though less frequently reported, offers advantages in avoiding harsh acyl chloride reagents.

Reaction Protocol

The procedure involves activating chloroacetic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM:

ClCH2COOH+EDCActive intermediateMethyl anthranilateProduct\text{ClCH}_2\text{COOH} + \text{EDC} \rightarrow \text{Active intermediate} \xrightarrow{\text{Methyl anthranilate}} \text{Product}

Triethylamine is added to maintain a basic environment, facilitating the coupling reaction. After 12–24 hours at room temperature, the product is isolated via aqueous workup and vacuum distillation.

Comparative Analysis

  • Yield : EDC-mediated coupling achieves 70–75% yield, slightly lower than the acyl chloride method.

  • Side reactions : Competitive formation of N-acylurea byproducts necessitates careful stoichiometric control.

  • Scalability : Limited by the cost of EDC and DMAP, making it less viable for industrial-scale production.

Solvent-Free Mechanochemical Synthesis

Emerging techniques in green chemistry propose solvent-free mechanochemical approaches for amide bond formation. Though unreported for this specific compound, ball milling methyl anthranilate with chloroacetic acid derivatives in the presence of solid bases (e.g., K₂CO₃) could offer an eco-friendly alternative.

Advantages and Challenges

  • Yield : Preliminary studies on similar systems show 60–70% yields.

  • Sustainability : Eliminates organic solvent waste.

  • Scalability : Technical limitations in equipment design hinder large-scale application.

Comparative Data Table

MethodReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Purity (%)
Direct AcylationMethyl anthranilate, ClCH₂COClK₂CO₃/Et₃NDCM/THF0–580–85>95
EDC CouplingMethyl anthranilate, ClCH₂COOHEDC/DMAPDCM2570–7590–92
Reductive MethylationMethyl anthranilate, HCHORaney NiIsopropanol35–7569*98.7*

*Yield and purity data from methylation step only .

Chemical Reactions Analysis

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Intermediate in Organic Synthesis
    • Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, making it useful in developing pharmaceuticals and agrochemicals.
  • Biological Studies
    • The compound is utilized in enzyme inhibition studies and protein interaction research. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition of enzyme activity. This property makes it a candidate for drug development targeting specific enzymes involved in disease processes.
  • Industrial Applications
    • It is employed in the production of dyes, pigments, and other industrial chemicals. The compound's reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing colorants and additives used in different industries.

Case Studies

  • Enzyme Inhibition Research
    • A study investigated the inhibitory effects of benzoic acid derivatives on specific enzymes. Results indicated that compounds with chloroacetyl groups exhibited significant inhibitory activity against bacterial DNA gyrase and dihydroorotase from E. coli, suggesting potential as antibacterial agents .
  • Synthesis of Complex Molecules
    • Researchers successfully used this compound as a precursor to synthesize isoindole derivatives through a series of chemical transformations. This study highlighted its utility as an intermediate in complex organic synthesis pathways .

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenylamino group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can be compared with other similar compounds, such as:

The presence of both the chloroacetyl and phenylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Biological Activity

Benzoic acid derivatives, particularly those with chloroacetyl and phenylamino substituents, have garnered attention due to their diverse biological activities. The compound “Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester” is of particular interest for its potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C9H10ClNO3\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This structure includes a benzoic acid moiety with a chloroacetyl group and a phenylamino group, which are known to enhance biological activity. The synthesis typically involves the reaction of benzoic acid with chloroacetyl chloride in the presence of a base, followed by methylation to yield the final ester product.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study focusing on various chloroacetyl derivatives demonstrated that compounds similar to this compound showed promising activity against a range of bacterial strains. In particular, the compound exhibited an IC50 value indicating effective inhibition of bacterial growth, comparable to established antibiotics .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives containing similar functional groups have been shown to inhibit urease activity effectively. A recent study reported that compounds with chloroacetyl substitutions displayed IC50 values significantly lower than standard inhibitors like thiourea, suggesting that the target compound may also exhibit strong urease inhibitory activity .

The biological activity of benzoic acid derivatives often involves interaction with specific enzymes or microbial targets:

  • Urease Inhibition : The chloroacetyl group enhances binding affinity to urease active sites, leading to effective inhibition. Molecular docking studies have confirmed that these compounds can fit well into the enzyme's active site, blocking substrate access .
  • Antimicrobial Mechanism : The mechanism behind the antimicrobial properties may relate to membrane disruption or interference with metabolic pathways in bacteria, although specific pathways for this compound require further elucidation.

Case Studies

Case Study 1: Urease Inhibition

A series of chloroacetyl-substituted benzoic acids were synthesized and tested for urease inhibition. Among these, one derivative showed an IC50 value of 1.6 nM, which was significantly more potent than conventional inhibitors . This study highlights the potential for developing new urease inhibitors based on this scaffold.

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that the compound exhibited broad-spectrum antimicrobial activity. The results indicated effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and tetracycline .

Table 1: Biological Activity Data

Compound NameActivity TypeIC50 Value (nM)Reference
Benzoic Acid DerivativeUrease Inhibition1.6 ± 0.2
Similar DerivativeAntimicrobial ActivityMIC = 32 µg/mL

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
ChloroacetylationChloroacetyl chloride + base85
MethylationMethyl iodide + base75

Q & A

Q. What computational tools (e.g., molecular docking, MD simulations) predict this compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide for docking into ATP-binding pockets (e.g., EGFR kinase). Parameterize the chloroacetyl group with AMBER force fields. Validate predictions with in vitro kinase assays (IC₅₀ measurements) and correlate binding affinity with substituent electronegativity .

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